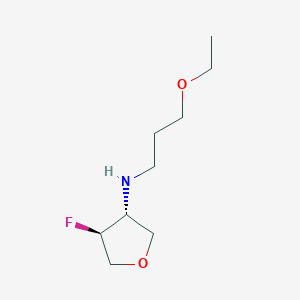
(3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine
Descripción general
Descripción
(3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine, also known as FEOXA, is a synthetic molecule with a range of potential applications in scientific research. FEOXA is a chiral molecule, meaning it has two forms that are mirror images of each other. This makes FEOXA an interesting research subject due to its potential to interact with biological molecules in different ways depending on its form. FEOXA has been studied for its potential use as a drug, but its applications in scientific research are also being explored.
Aplicaciones Científicas De Investigación
Fluorescence Applications
A study by Niu et al. (2016) developed novel water-soluble hyperbranched polysiloxanes containing hydroxyl and primary amine groups, which exhibit bright blue fluorescence under UV light irradiation. This research highlights the potential of incorporating (3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine or related structures in the development of new fluorescent materials for various applications (Niu et al., 2016).
Hydroamination Catalysis
Ryu et al. (2003) described the use of organolanthanide complexes for the regioselective intermolecular hydroamination of alkenes, alkynes, and other substrates, leading to the efficient synthesis of corresponding amines and imines. This study illustrates the application of this compound in catalytic processes, potentially offering a new approach to amine synthesis (Ryu et al., 2003).
Antibacterial Agents Synthesis
Egawa et al. (1984) synthesized compounds with amine groups similar to this compound, demonstrating enhanced antibacterial activity. This research suggests the potential of such compounds in developing new antibacterial agents (Egawa et al., 1984).
Targeted Protein Degradation
Testa et al. (2018) explored the synthesis of 3-fluoro-4-hydroxyprolines, revealing their application in targeted protein degradation via binding to the von Hippel–Lindau (VHL) E3 ligase. This study indicates the potential of utilizing compounds like this compound in medicinal chemistry for targeted protein degradation applications (Testa et al., 2018).
Surface Functionalization
The reaction of (3-aminopropyl)dimethylethoxysilane with silica surfaces, as studied by White and Tripp (2000), can be related to the surface functionalization applications of this compound. This research contributes to understanding how such compounds can be used to modify surface properties for various scientific and industrial purposes (White & Tripp, 2000).
Propiedades
IUPAC Name |
(3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO2/c1-2-12-5-3-4-11-9-7-13-6-8(9)10/h8-9,11H,2-7H2,1H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVLMHAOYMTRMY-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1COCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCN[C@@H]1COC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Ethyl-3-(4-fluorophenyl)[1,2,4]triazolo[4,3-d][1,2,4]triazin-8(7H)-one](/img/structure/B1531467.png)
![Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1531468.png)
![8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1531469.png)



methanone](/img/structure/B1531474.png)
![N-methyl-6-oxaspiro[4.5]decan-9-amine](/img/structure/B1531475.png)

